molecular formula C9H6FNOS B1386074 5-Fluoro-1-benzothiophene-2-carboxamide CAS No. 1098356-12-7

5-Fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B1386074
CAS No.: 1098356-12-7
M. Wt: 195.22 g/mol
InChI Key: HWVWDSSQJQIIPE-UHFFFAOYSA-N
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Description

5-Fluoro-1-benzothiophene-2-carboxamide is a heterocyclic organic compound featuring a benzothiophene core substituted with a fluorine atom at position 5 and a carboxamide group at position 2. The fluorine substituent likely enhances electronic properties and metabolic stability, while the carboxamide group may contribute to hydrogen bonding interactions, influencing biological activity or material behavior .

Properties

IUPAC Name

5-fluoro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVWDSSQJQIIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655755
Record name 5-Fluoro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098356-12-7
Record name 5-Fluoro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-benzothiophene-2-carboxamide typically involves the introduction of a fluorine atom into the benzothiophene ring followed by the formation of the carboxamide group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The carboxamide group can be introduced through a reaction with an appropriate amine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Influence : Benzothiophene derivatives exhibit sulfur-mediated electronic effects, while benzimidazoles offer nitrogen-based hydrogen bonding .
  • Substituent Effects: Fluoro and trifluoromethyl groups enhance electronegativity, but the latter increases steric bulk. Amino groups introduce basicity, altering solubility and reactivity.
  • Functional Group Impact : Carboxamides generally improve bioavailability over carboxylic acids due to reduced ionization at physiological pH .

Research Implications and Gaps

Further studies should explore:

  • Synthesis and characterization of the carboxamide derivative.
  • Comparative pharmacokinetic profiling against carboxylic acid and ester analogs.
  • Structure-activity relationships (SAR) to optimize substituent effects.

Biological Activity

5-Fluoro-1-benzothiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6FNO2SC_9H_6FNO_2S with a molecular weight of approximately 195.21 g/mol. The structural features include:

  • Fluorine Atom : Enhances metabolic stability and bioavailability.
  • Benzothiophene Ring : Provides a unique scaffold for biological interactions.
  • Carboxamide Group : Contributes to solubility and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific cellular pathways involved in tumor growth, making it a candidate for cancer therapy. For instance, studies reveal that this compound can induce G2/M phase arrest in cancer cells by regulating cyclin B1 expression, leading to increased reactive oxygen species (ROS) production and targeting tubulin dynamics in colorectal cancer cells (HCT-116) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Preliminary studies suggest that it may possess efficacy against various pathogens, supporting its potential as a lead compound in the development of new antimicrobial agents .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Pathways : It acts as an inhibitor in specific enzymatic pathways crucial for cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through ROS generation and cell cycle arrest.
  • Targeting Microtubules : By affecting tubulin dynamics, it disrupts mitotic processes in cancer cells.

In Vivo Studies

Animal models have been employed to evaluate the efficacy of this compound in treating experimental cerebral malaria. In one study, mice treated with this compound showed significantly increased survival rates compared to controls, demonstrating its potential as an anti-malarial agent . The treatment delayed the onset of severe symptoms such as hypothermia and convulsions.

Binding Affinity Studies

Interaction studies using techniques like surface plasmon resonance have revealed that this compound has notable binding affinities with various biological targets, suggesting a multi-target mechanism of action .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity Profile
This compoundFluorine at position 5; carboxamide groupAnticancer, antimicrobial
5-Chloro-1-benzothiophene-2-carboxamideChlorine instead of fluorineDifferent activity profile; less potent than fluorinated analogs
6-Fluoro-1-benzothiophene-2-carboxamideFluorine at position 6Potentially different steric effects impacting reactivity
5-Nitro-1-benzothiophene-2-carboxamideNitro group additionIncreased electron-withdrawing effects influencing reactivity

Q & A

Q. How can researchers optimize the synthesis of 5-Fluoro-1-benzothiophene-2-carboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For benzothiophene derivatives, key steps include:

  • Catalyst selection : Use Pd-based catalysts for Suzuki coupling reactions to introduce fluorophenyl groups (analogous to methods in for 1-Benzothiophene-2-carbaldehyde synthesis) .
  • Temperature control : Maintain temperatures between 80–100°C during cyclization to minimize side-product formation.
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) and confirm purity via HPLC (>98%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns. For example, the fluorine atom at position 5 causes distinct deshielding in 19^19F NMR (~-110 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C9_9H6_6FNO2_2S: theoretical 211.01 g/mol).
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, especially for derivatives with steric hindrance .

Q. How should researchers address solubility challenges for in vitro assays?

Methodological Answer:

  • Solvent screening : Test DMSO (primary solvent) at 10 mM stock solutions. For aqueous compatibility, use co-solvents like PEG-400 (≤5% v/v).
  • Stability testing : Monitor degradation via UV-Vis spectroscopy over 24 hours at 37°C (pH 7.4) .

Advanced Research Questions

Q. What mechanistic insights guide the design of this compound analogs for kinase inhibition studies?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 kinases). Prioritize analogs with hydrogen bonds to hinge regions (e.g., amide group at position 2) .
  • Structure-Activity Relationship (SAR) : Replace fluorine with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance binding affinity. Compare IC50_{50} values in kinase assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Replicate studies : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity assays) across multiple cell lines (e.g., HeLa, HEK293).
  • Factor analysis : Apply factorial design to isolate variables (e.g., incubation time, serum concentration) that influence activity discrepancies .
  • Meta-analysis : Aggregate data from PubChem and EPA DSSTox to identify trends (e.g., logP vs. IC50_{50} correlations) .

Q. What computational strategies predict metabolic pathways for this compound?

Methodological Answer:

  • In silico metabolism : Use Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP3A4) oxidation sites.
  • Metabolite validation : Synthesize predicted metabolites (e.g., hydroxylated derivatives) and confirm structures via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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